Iso Fluconazole
Overview
Description
Iso Fluconazole is a triazole antifungal agent . It is available as a sterile solution for intravenous use . The molecular formula of Iso Fluconazole is C13H12F2N6O .
Molecular Structure Analysis
The molecular structure of Iso Fluconazole consists of a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecular weight is approximately 306.271 Da .
Chemical Reactions Analysis
Fluconazole has been analyzed in various studies. For example, a sensitive method for analyzing fluconazole in extremely small volumes of neonatal serum has been developed . Another study reported a multi-step continuous flow synthesis of fluconazole .
Physical And Chemical Properties Analysis
Iso Fluconazole has a density of 1.5±0.1 g/cm3, a boiling point of 579.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 76.1±0.5 cm3, a polar surface area of 82 Å2, and a molar volume of 205.3±7.0 cm3 .
Scientific Research Applications
1. Antifungal Resistance Studies
Fluconazole is commonly used against cryptococcal meningitis and for prophylaxis against the disease. A systematic review highlighted the prevalence of fluconazole resistance in Cryptococcus spp. clinical isolates. The study analyzed 4995 Cryptococcus isolates, noting a significant resistance prevalence, particularly in relapse cases. This finding emphasizes the need for antifungal resistance monitoring and establishing specific breakpoints for Cryptococcus spp. (Bongomin et al., 2018).
2. Pharmacokinetic and Pharmacodynamic Investigations
Investigations into the pharmacokinetics and pharmacodynamics of fluconazole are critical, especially in critically ill patients. One study explored the impact of renal function on fluconazole pharmacokinetics in such patients. This research is significant for understanding dosage adjustments in varying degrees of renal function or during renal replacement therapy (Muilwijk et al., 2020).
3. Analytical Method Development
Fluconazole's properties and methods for its determination have been the focus of several studies. These include development and validation of analytical methods like spectrophotometry and chromatography for fluconazole determination, which are crucial for quality control and drug monitoring (Côrrea & Salgado, 2011).
4. Veterinary and Aquaculture Applications
The effects of fluconazole in veterinary medicine and aquaculture have also been explored. A study demonstrated the impact of fluconazole-based feed on haemato-immunological responses in Labeo rohita, offering insights into its potential use in aquaculture (Saha et al., 2017).
5. Novel Drug Formulations and Delivery Systems
Research into novel drug formulations, such as topical applications of fluconazole, has been conducted to enhance efficacy and convenience. This includes studies on fluconazole cream for superficial mycosis, emphasizing the drug's potential in various delivery forms (Yim et al., 2010).
6. Drug Interaction and Safety Studies
Fluconazole's interaction with other drugs, particularly in cancer patients, has been a topic of significant research. These studies are essential to understand potential adverse events and necessary dosage modifications, especially considering the metabolic pathways involved (Cronin & Chandrasekar, 2010).
Safety And Hazards
Future Directions
Fluconazole is used in the treatment of various fungal infections and is also used to prevent fungal infection in people who have a weak immune system caused by cancer treatment, bone marrow transplant, or diseases such as AIDS . The current treatment regimens with fluconazole result in under-dosing of critically ill adults during early therapy . Therefore, future research may focus on optimizing the dosage and administration of fluconazole to improve its efficacy and safety .
properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-17-18-9-20)5-21-7-16-6-19-21/h1-3,6-9,22H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXXZPKHUDPGQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NN=C2)(CN3C=NC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iso Fluconazole | |
CAS RN |
89429-59-4 | |
Record name | Iso fluconazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089429594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISO FLUCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T59BRP61E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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